molecular formula C20H24N2O4S B2780628 4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 1005293-34-4

4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B2780628
CAS No.: 1005293-34-4
M. Wt: 388.48
InChI Key: LUFXGJLGIJXHBO-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinoline core substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 6-position with a 4-methoxybenzenesulfonamide moiety. Its molecular formula is C₂₁H₂₄N₂O₄S (calculated molecular weight: 412.49 g/mol). The sulfonamide and acyl substituents are critical for binding interactions, as seen in related compounds .

Properties

IUPAC Name

4-methoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-14(2)20(23)22-12-4-5-15-13-16(6-11-19(15)22)21-27(24,25)18-9-7-17(26-3)8-10-18/h6-11,13-14,21H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFXGJLGIJXHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the isobutyryl group. The final step involves the sulfonation of the methoxybenzene ring to form the desired sulfonamide compound. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Tetrahydroquinoline Core

Positional Isomerism (6- vs. 7-Substitution)
  • BF22081 (3,4-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide) Molecular formula: C₂₁H₂₆N₂O₃S (MW: 386.51 g/mol) .
Acyl vs. Sulfonyl Groups at the 1-Position
  • 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Molecular formula: C₁₉H₂₂N₂O₅S₂ (MW: 422.52 g/mol) . Replacement of the isobutyryl group with a sulfonyl moiety increases polarity, likely enhancing solubility but reducing membrane permeability.

Modifications to the Sulfonamide Moiety

  • 2,4-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide Molecular formula: C₂₂H₂₂N₂O₃S₂ (MW: 426.56 g/mol) . The thiophene-2-carbonyl group introduces aromatic heterocyclic character, which may improve metabolic stability compared to the aliphatic isobutyryl group in the target compound.

Pharmacologically Active Analogs

  • (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl) acrylamide This HDAC inhibitor (described in ) shares the 4-methoxybenzenesulfonamide group but incorporates a hydroxamic acid moiety, a known zinc-binding group critical for HDAC inhibition . The target compound lacks this feature, suggesting divergent biological targets.

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₁H₂₄N₂O₄S 412.49 1-(2-methylpropanoyl), 6-(4-methoxy-sulfonamide)
BF22081 C₂₁H₂₆N₂O₃S 386.51 1-(2-methylpropanoyl), 7-(3,4-dimethyl-sulfonamide)
1-(propane-1-sulfonyl) analog C₁₉H₂₂N₂O₅S₂ 422.52 1-(sulfonyl), 6-(4-methoxy-sulfonamide)
Thiophene-2-carbonyl derivative C₂₂H₂₂N₂O₃S₂ 426.56 1-(thiophene-2-carbonyl), 6-(2,4-dimethyl-sulfonamide)

Table 2: Pharmacological Implications of Substituent Variations

Substituent Modification Potential Impact on Activity
6- vs. 7-position substitution Alters spatial orientation for target binding; 6-substitution may favor HDAC interaction .
Isobutyryl vs. sulfonyl Isobutyryl enhances lipophilicity (logP ~3.2), while sulfonyl increases solubility (logP ~1.8) .
Thiophene vs. isobutyryl Thiophene improves π-π stacking with hydrophobic enzyme pockets but may reduce metabolic stability .

Research Findings and Trends

  • HDAC Inhibition: Analogous compounds with tetrahydroquinoline sulfonamides demonstrate HDAC inhibitory activity, particularly when paired with zinc-binding groups (e.g., hydroxamic acids) . The target compound’s lack of such groups suggests alternative mechanisms.
  • Patent Trends: Recent patents highlight tetrahydroquinoline derivatives with benzothiazole or pyridyl groups for oncology applications, emphasizing the scaffold’s versatility .
  • Synthetic Feasibility : The isobutyryl group in the target compound is synthetically accessible via acylation reactions, similar to methods described for thiophene derivatives .

Biological Activity

4-Methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (CAS Number: 1005294-23-4) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O3C_{21}H_{24}N_{2}O_{3}, with a molar mass of approximately 352.43 g/mol. The structure features a sulfonamide group that is known for its diverse biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC21H24N2O3
Molar Mass352.43 g/mol
CAS Number1005294-23-4

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. The mechanism often involves the inhibition of folate synthesis pathways in bacteria, which are crucial for DNA synthesis and cell division .

Cardiovascular Effects

A notable area of investigation is the cardiovascular effects of sulfonamide derivatives. In isolated rat heart models, certain benzene sulfonamides have been shown to influence perfusion pressure and coronary resistance. For example, compounds similar to our target compound were tested for their impact on coronary resistance and perfusion pressure over time, demonstrating a dose-dependent effect that suggests potential therapeutic applications in managing cardiovascular conditions .

Antiviral Properties

There is emerging evidence that certain derivatives of benzene sulfonamides exhibit antiviral activity. A related study highlighted the effectiveness of N-phenylbenzamide derivatives against hepatitis B virus (HBV), suggesting that structural modifications could enhance antiviral efficacy . Although specific data on the target compound's antiviral activity remains sparse, its structural similarities to known antiviral agents warrant further exploration.

Study on Cardiovascular Effects

In a controlled experiment evaluating the effects of various benzene sulfonamides on isolated rat hearts, researchers found that the administration of 4-(2-aminoethyl)-benzenesulfonamide significantly decreased perfusion pressure compared to controls. This study utilized a systematic approach to assess the time-dependent changes in perfusion pressure and coronary resistance .

Experimental Design:

GroupCompoundDose
IControl (Krebs-Henseleit solution only)N/A
IIBenzene sulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitrophenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

The results indicated significant reductions in perfusion pressure with specific compounds, suggesting potential therapeutic roles in cardiovascular pharmacology.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Ion Channels: Similar compounds have been shown to affect calcium channels, leading to alterations in vascular tone and cardiac function.

Q & A

Q. What are the key synthetic routes for 4-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide, and how can yields be optimized?

The synthesis typically involves multi-step reactions, including:

  • Povarov reaction for constructing the tetrahydroquinoline core, followed by sulfonylation and acylation to introduce the sulfonamide and 2-methylpropanoyl groups .
  • Optimization strategies include using continuous flow reactors for improved heat transfer during the Povarov step and automated purification systems (e.g., flash chromatography) to reduce side products .
  • Critical parameters: Reaction temperature (60–80°C for sulfonylation), solvent choice (DCM or THF), and stoichiometric control of sulfonyl chloride .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Structural validation relies on:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxy at C4, sulfonamide linkage) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray crystallography : For resolving stereochemistry, particularly the conformation of the tetrahydroquinoline ring .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, cyclooxygenase) using fluorometric or colorimetric substrates .
  • In vitro cytotoxicity : Against cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination via MTT assays .
  • Solubility and stability tests : In PBS (pH 7.4) and simulated gastric fluid to assess drug-likeness .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance target affinity?

SAR strategies include:

  • Substituent variation : Replacing the methoxy group with electron-withdrawing groups (e.g., fluoro, nitro) to modulate electronic effects on the sulfonamide moiety .
  • Scaffold hybridization : Introducing triazole or thiazole rings to the tetrahydroquinoline core for improved π-π stacking with enzyme active sites .
  • Bioisosteric replacement : Swapping 2-methylpropanoyl with cyclopropanecarbonyl to enhance metabolic stability .
  • Dose-response assays : Parallel testing of derivatives in enzyme inhibition and cell-based models to correlate structural changes with activity .

Q. What mechanistic approaches are effective in elucidating its interaction with enzyme targets?

Advanced methods include:

  • X-ray co-crystallization : To resolve binding modes (e.g., sulfonamide coordination to zinc in carbonic anhydrase) .
  • Molecular docking and MD simulations : Using software like AutoDock Vina to predict binding affinities and conformational dynamics .
  • Isothermal titration calorimetry (ITC) : To quantify thermodynamic parameters (ΔG, ΔH) of ligand-enzyme interactions .

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from:

  • Variability in assay conditions (e.g., pH, co-solvents). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .
  • Impurities in synthesized batches . Employ orthogonal purification (HPLC + recrystallization) and quantify purity via LC-MS .
  • Cell line heterogeneity . Use authenticated cell lines (e.g., ATCC) and include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

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